3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid NMDA receptors are neuroreceptors that have binding sites for glycine or D-serine as well as L-glutamate. MDL 29951 is an antagonist of NMDA receptors with high affinity for the glycine binding site (Ki = 140 nM). It is functional both in vitro and in vivo. MDL 29951 blocks NMDA receptor-dependent convulsions in audiogenic seizure-susceptible DBA/2J mice. It is used to evaluate the role of the glycine site of the NMDA receptor in neurological signaling. MDL 29951 is also an agonist of the G protein-coupled receptor GPR17 (EC50 values range from 7 nM to 6 µM, depending on the assay). GPR17 is thought to be involved in oligodendrocyte differentiation and myelin formation/repair.
MDL 29951 is a novel glycine antagonist of NMDA receptor activation (Ki=0.14 mM, [3H]glycine binding) in vitro and in vivo.
Brand Name: Vulcanchem
CAS No.: 130798-51-5
VCID: VC0534835
InChI: InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
SMILES: C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Molecular Formula: C12H9Cl2NO4
Molecular Weight: 302.11 g/mol

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid

CAS No.: 130798-51-5

Cat. No.: VC0534835

Molecular Formula: C12H9Cl2NO4

Molecular Weight: 302.11 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid - 130798-51-5

Specification

Description NMDA receptors are neuroreceptors that have binding sites for glycine or D-serine as well as L-glutamate. MDL 29951 is an antagonist of NMDA receptors with high affinity for the glycine binding site (Ki = 140 nM). It is functional both in vitro and in vivo. MDL 29951 blocks NMDA receptor-dependent convulsions in audiogenic seizure-susceptible DBA/2J mice. It is used to evaluate the role of the glycine site of the NMDA receptor in neurological signaling. MDL 29951 is also an agonist of the G protein-coupled receptor GPR17 (EC50 values range from 7 nM to 6 µM, depending on the assay). GPR17 is thought to be involved in oligodendrocyte differentiation and myelin formation/repair.
MDL 29951 is a novel glycine antagonist of NMDA receptor activation (Ki=0.14 mM, [3H]glycine binding) in vitro and in vivo.
CAS No. 130798-51-5
Molecular Formula C12H9Cl2NO4
Molecular Weight 302.11 g/mol
IUPAC Name 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
Standard InChI Key KNBSYZNKEAWABY-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Canonical SMILES C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator